

Application Notes and Protocols: Synthesis of Chlorthenoxazine

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Compound of Interest

Compound Name: Chlorthenoxazine

Cat. No.: B1668886

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These application notes provide a detailed protocol for the synthesis of **Chlorthenoxazine**, a compound with applications in the pharmaceutical field. The following sections describe the reaction conditions, a step-by-step experimental protocol, and a visual representation of the synthesis workflow.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of **Chlorthenoxazine**.

Parameter	Value
Reactants	
Acrolein	455 g
Salicylamide	1,070 g
Glacial Acetic Acid	1,080 g
Solvents	
Chloroform	4 L
Ethanol	1,050 cc
5% Sodium Hydroxide Solution	2 L
Reaction Conditions	
Initial Temperature (HCl saturation & Acrolein addition)	-5°C to +5°C
Acrolein Addition Time	1 to 2 hours
Heating Temperature (Post-Salicylamide addition)	60°C
Heating Duration	1 hour
Product Information	
Final Product Yield	1,260 g (76% of theoretical)
Melting Point	146°C to 147°C (with decomposition)

Experimental Protocol

This protocol details the synthesis of **Chlorthenoxazine** through the reaction of salicylamide with β -chloropropionaldehyde acetal, which is formed in situ.

1. Preparation of β -chloropropionaldehyde acetal solution: a. In a 15-liter vessel equipped with a stirring device, reflux cooler, gas feed line, thermometer, and dropping funnel, prepare a mixture of 4 liters of chloroform and 1,050 cc of ethanol.^[1] b. Saturate this mixture with dry

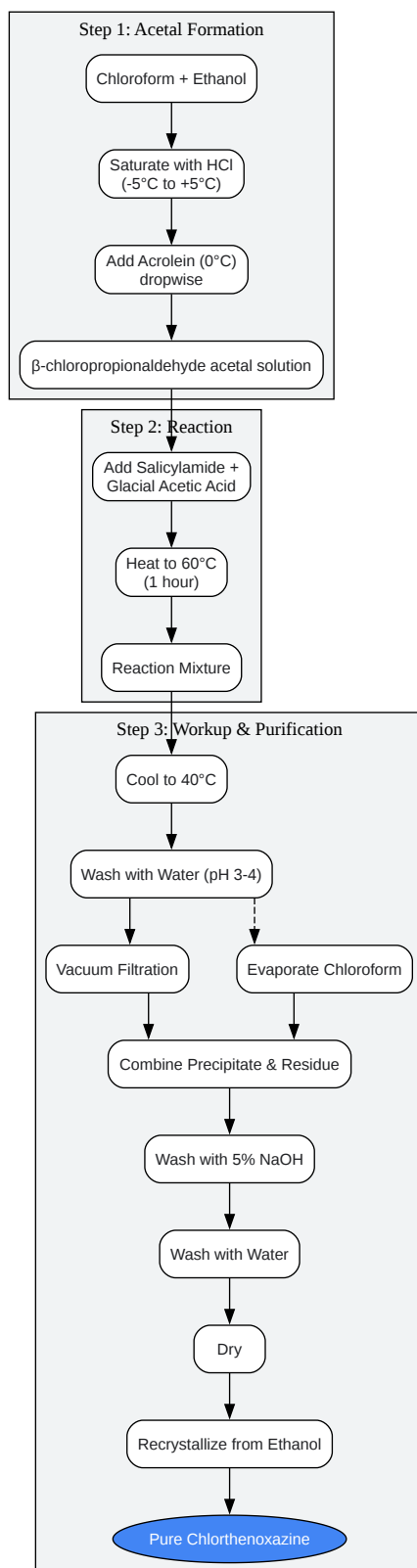
hydrogen chloride gas while maintaining the temperature between -5°C and +5°C.[1] c. Pre-cool 455 g of acrolein to 0°C. d. Add the pre-cooled acrolein dropwise to the chloroform-ethanol solution over a period of 1 to 2 hours. Vigorously stir the mixture and maintain the temperature below +5°C during the addition.[1]

2. Reaction with Salicylamide: a. To the resulting solution of β -chloropropionaldehyde acetal, add 1,070 g of salicylamide and 1,080 g of glacial acetic acid to form a suspension.[1] b. Heat the suspension to 60°C while stirring. A clear solution will form.[1] c. Maintain the solution at 60°C for an additional hour.

3. Product Isolation and Purification: a. Allow the solution to cool to approximately 40°C. b. Wash the chloroform solution with water by introducing a strong stream of water below the surface of the chloroform and continuously withdrawing the upper aqueous phase until the water reaches a pH of 3-4. c. Separate the precipitated reaction product by vacuum filtration. d. Evaporate the chloroform phase of the filtrate under a weak vacuum. e. Combine the residue from the evaporation with the precipitate obtained in step 3c. f. Stir the combined products with 2 liters of a 5% sodium hydroxide solution. g. Wash the raw reaction product with water. h. Dry the product. i. Recrystallize the dried product from ethanol to obtain pure **Chlorthenoxazine**. The final product should have a melting point of 146°C to 147°C (with decomposition).

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of **Chlorthenoxazine**.



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Caption: Workflow for the synthesis of **Chlorthenoxazine**.

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References

- 1. chlorthenoxazine | 132-89-8 [chemicalbook.com]
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